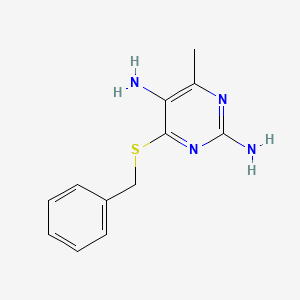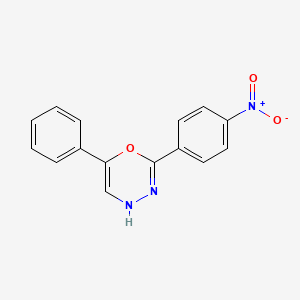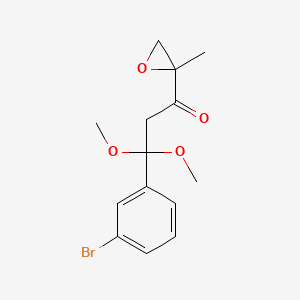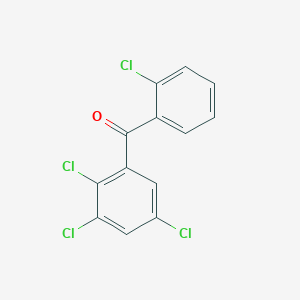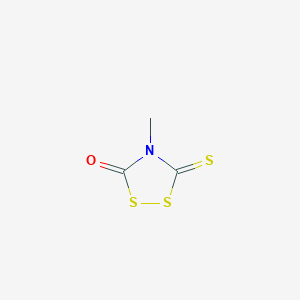![molecular formula C15H14O6 B14378165 4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate CAS No. 89647-76-7](/img/structure/B14378165.png)
4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate is an organic compound characterized by the presence of acetyloxy and phenyl acetate groups. This compound is notable for its unique structure, which includes a pyran ring fused with a phenyl acetate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate typically involves the acetylation of phenolic compounds. One common method includes the reaction of phenolic precursors with acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can optimize the reaction efficiency and scalability, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide in methanol can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary alcohols.
Aplicaciones Científicas De Investigación
4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenolic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Propiedades
Número CAS |
89647-76-7 |
|---|---|
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
[2-(4-acetyloxyphenyl)-6-oxo-2,3-dihydropyran-4-yl] acetate |
InChI |
InChI=1S/C15H14O6/c1-9(16)19-12-5-3-11(4-6-12)14-7-13(20-10(2)17)8-15(18)21-14/h3-6,8,14H,7H2,1-2H3 |
Clave InChI |
YDDUGJKFQDIJFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=O)OC(C1)C2=CC=C(C=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



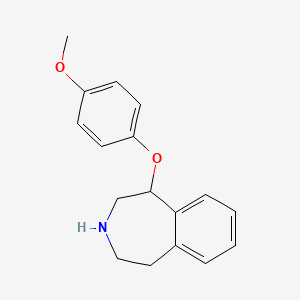

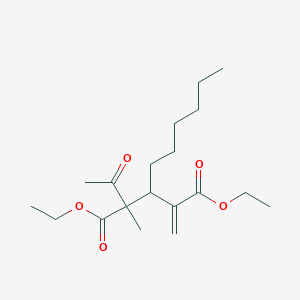
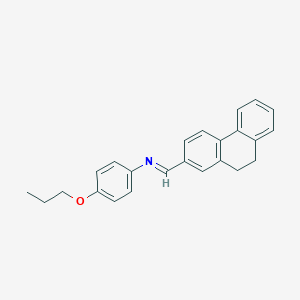
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
